

# CLP-3094: Application Notes and Protocol for Calcium Mobilization Assay

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## Compound of Interest

Compound Name: CLP-3094

Cat. No.: B420839

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## Introduction

**CLP-3094** is a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142), also acting as an inhibitor of the androgen receptor's binding function 3 (BF3).[1][2] GPR142 is a class A GPCR that is highly expressed in the pancreas and immune cells.[3][4] Its activation by endogenous agonists, such as L-tryptophan, leads to the stimulation of the Gαq signaling pathway, resulting in the mobilization of intracellular calcium.[5][6] This pathway plays a crucial role in processes like glucose-stimulated insulin secretion.[6] The inhibitory action of **CLP-3094** on this pathway makes it a valuable tool for studying the physiological and pathological roles of GPR142 and for the discovery of potential therapeutics for chronic inflammatory diseases.[4]

This document provides a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the inhibitory activity of **CLP-3094** on GPR142.

## Data Presentation

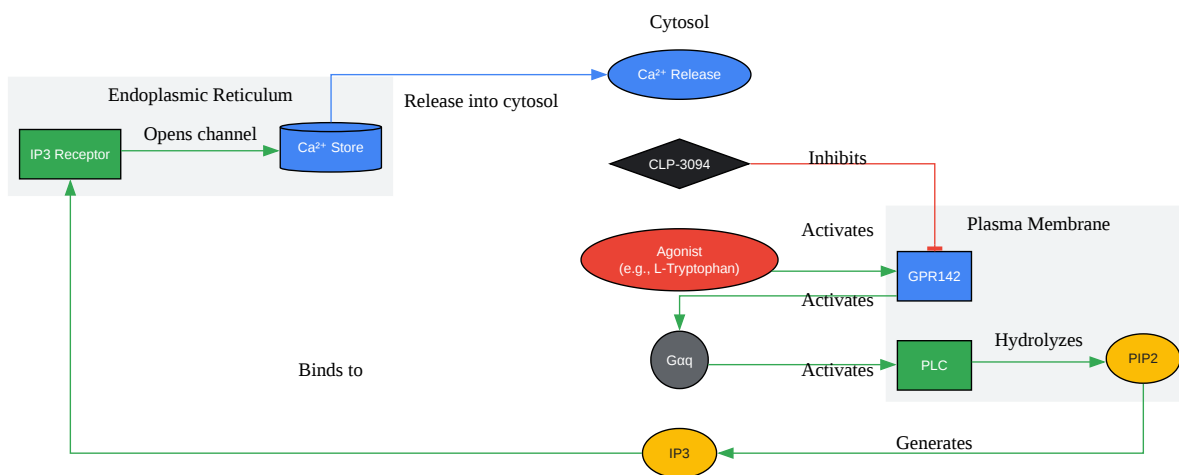
The following table summarizes the quantitative data for **CLP-3094**'s inhibitory activity on GPR142-mediated calcium mobilization. The data is derived from aequorin-based assays, which also measure changes in intracellular calcium concentration.

Parameter	Species	Agonist	Agonist Concentration	IC50 of CLP-3094	Assay System	Reference
Inhibition of [Ca <sup>2+</sup> ] <sub>i</sub>	Human	L-tryptophan	1 mM	2.3 μM	Aequorin assay in CHO-K1 cells expressing GPR142	[1]
Inhibition of [Ca <sup>2+</sup> ] <sub>i</sub>	Mouse	L-tryptophan	200 μM	0.2 μM	Aequorin assay in CHO-K1 cells expressing GPR142	[1]
Inhibition of AR activity	Human	-	-	4 μM	eGFP transcriptional assay in LNCaP cells	[1]

Table 1: Inhibitory activity of **CLP-3094**.

## Signaling Pathway

GPR142 activation by an agonist initiates a signaling cascade that results in the release of intracellular calcium. **CLP-3094** acts as an antagonist, blocking this pathway at the receptor level.



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Caption: GPR142 signaling pathway leading to calcium mobilization.

## Experimental Protocols

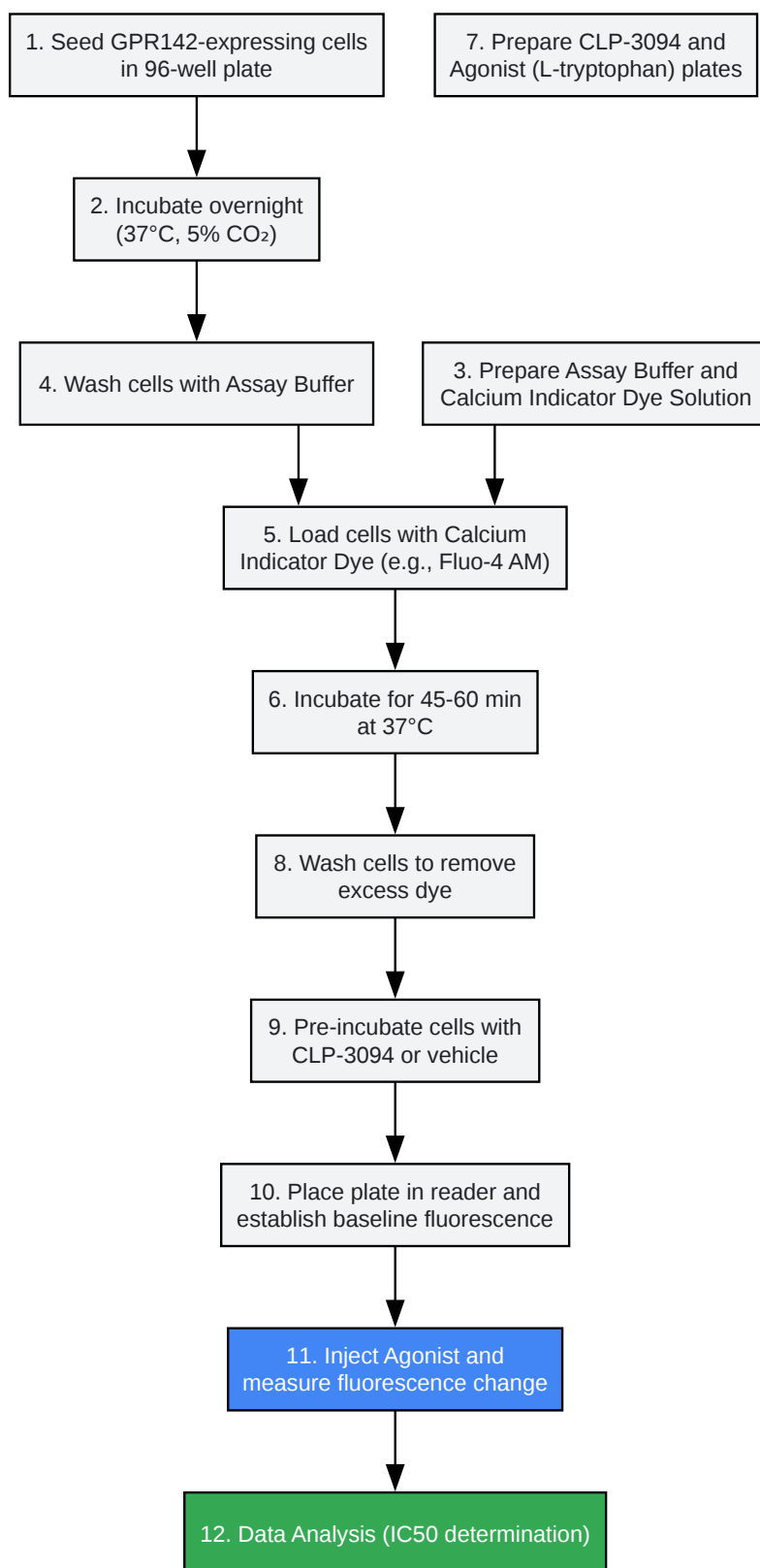
### Principle

This protocol describes a method to measure the ability of **CLP-3094** to inhibit agonist-induced intracellular calcium mobilization in cells expressing GPR142. The assay utilizes a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium. By pre-incubating the cells with **CLP-3094** before stimulating with a known GPR142 agonist, the inhibitory effect of **CLP-3094** can be quantified by measuring the reduction in the fluorescence signal.

### Materials

- Cells: HEK293 or CHO-K1 cells stably or transiently expressing human or mouse GPR142.
- Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates.
- Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.
- Probenecid: Anion transport inhibitor (optional, but recommended for certain cell lines like CHO).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- GPR142 Agonist: L-tryptophan.
- Test Compound: **CLP-3094** (Solubility in DMSO: 61 mg/mL).[7]
- Control Compounds: Known GPR142 antagonist (if available) and vehicle control (DMSO).
- Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

## Experimental Workflow



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Caption: Workflow for the **CLP-3094** calcium mobilization assay.

## Detailed Protocol

### Day 1: Cell Seeding

- Harvest GPR142-expressing cells and resuspend them in fresh culture medium.
- Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100  $\mu$ L of culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Day 2: Calcium Mobilization Assay

- Prepare Solutions:
  - Assay Buffer: Prepare HBSS with 20 mM HEPES, pH 7.4.
  - Calcium Indicator Loading Buffer: Prepare a 2X working solution of the calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer. If using probenecid, include it in this buffer at the recommended concentration (typically 2.5 mM).
  - **CLP-3094** Stock Solution: Prepare a 10 mM stock solution of **CLP-3094** in DMSO.[8] Store at -20°C for up to one month or -80°C for up to six months.[8]
  - **CLP-3094** Dilution Plate: Prepare serial dilutions of **CLP-3094** in Assay Buffer at 2X the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
  - Agonist Plate: Prepare the GPR142 agonist (L-tryptophan) in Assay Buffer at 5X the final desired concentration (e.g., for a final concentration of 1 mM, prepare a 5 mM solution).
- Dye Loading:
  - Aspirate the culture medium from the cell plate.
  - Wash the cells once with 100  $\mu$ L of Assay Buffer.
  - Add 100  $\mu$ L of the 2X Calcium Indicator Loading Buffer to each well.
  - Incubate the plate at 37°C for 45-60 minutes, protected from light.

- Compound Incubation:
  - After incubation, gently wash the cells twice with 100  $\mu$ L of Assay Buffer to remove excess dye.
  - Add 50  $\mu$ L of the 2X **CLP-3094** dilutions or vehicle control to the respective wells.
  - Incubate the plate at room temperature for 15-30 minutes, protected from light.
- Fluorescence Measurement:
  - Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of  $\sim$ 485 nm and an emission wavelength of  $\sim$ 525 nm.
  - Place the cell plate into the reader.
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - Using the instrument's injector, add 25  $\mu$ L of the 5X agonist solution to each well.
  - Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.

## Data Analysis

- The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
- Normalize the data by setting the response in the vehicle-treated, agonist-stimulated wells to 100% and the response in wells with no agonist to 0%.
- Plot the percentage of inhibition against the logarithm of the **CLP-3094** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of **CLP-3094**.

## Troubleshooting

- Low Signal-to-Noise Ratio: Optimize cell seeding density, dye loading time, and temperature. Ensure the health and viability of the cells.

- High Background Fluorescence: Ensure thorough washing after dye loading. Check for autofluorescence of compounds.
- Variability between wells: Ensure uniform cell seeding and precise liquid handling.

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